molecular formula C19H21NO5 B5608016 Propan-2-yl 4-[[2-(4-methoxyphenoxy)acetyl]amino]benzoate

Propan-2-yl 4-[[2-(4-methoxyphenoxy)acetyl]amino]benzoate

Cat. No.: B5608016
M. Wt: 343.4 g/mol
InChI Key: FPRPNPZJEMPFHG-UHFFFAOYSA-N
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Description

Propan-2-yl 4-[[2-(4-methoxyphenoxy)acetyl]amino]benzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester group, an amide linkage, and a methoxyphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Propan-2-yl 4-[[2-(4-methoxyphenoxy)acetyl]amino]benzoate typically involves the following steps:

    Esterification: The initial step involves the esterification of 4-aminobenzoic acid with isopropanol in the presence of a strong acid catalyst such as sulfuric acid. This reaction forms propan-2-yl 4-aminobenzoate.

    Acylation: The next step is the acylation of the ester with 2-(4-methoxyphenoxy)acetyl chloride. This reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Propan-2-yl 4-[[2-(4-methoxyphenoxy)acetyl]amino]benzoate can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced at the ester or amide functionalities to yield alcohols or amines, respectively.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxy moiety, where the methoxy group can be replaced by other nucleophiles such as halides or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a strong base such as sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of 4-[[2-(4-formylphenoxy)acetyl]amino]benzoate.

    Reduction: Formation of propan-2-yl 4-[[2-(4-hydroxyphenoxy)acetyl]amino]benzoate.

    Substitution: Formation of propan-2-yl 4-[[2-(4-halophenoxy)acetyl]amino]benzoate.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of ester and amide bond formation and cleavage.

Biology:

  • Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

Medicine:

  • Explored for its potential use in drug development, particularly in the design of prodrugs that can be activated in vivo.

Industry:

  • Utilized in the production of specialty chemicals and materials with specific properties such as enhanced thermal stability and flame resistance.

Mechanism of Action

The mechanism of action of Propan-2-yl 4-[[2-(4-methoxyphenoxy)acetyl]amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For instance, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalysis. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Propan-2-yl 4-[[2-(4-hydroxyphenoxy)acetyl]amino]benzoate
  • Propan-2-yl 4-[[2-(4-halophenoxy)acetyl]amino]benzoate
  • Propan-2-yl 4-[[2-(4-formylphenoxy)acetyl]amino]benzoate

Comparison:

  • Propan-2-yl 4-[[2-(4-methoxyphenoxy)acetyl]amino]benzoate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity.
  • The hydroxy derivative may exhibit different solubility and hydrogen bonding properties.
  • The halogenated derivatives may have altered electronic properties and reactivity due to the presence of electronegative halogen atoms.
  • The formyl derivative can participate in additional reactions such as condensation and cyclization, leading to the formation of more complex structures.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

propan-2-yl 4-[[2-(4-methoxyphenoxy)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-13(2)25-19(22)14-4-6-15(7-5-14)20-18(21)12-24-17-10-8-16(23-3)9-11-17/h4-11,13H,12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRPNPZJEMPFHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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